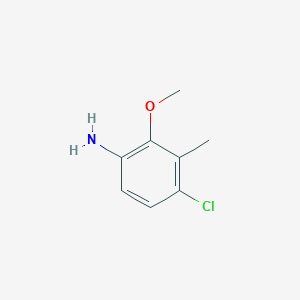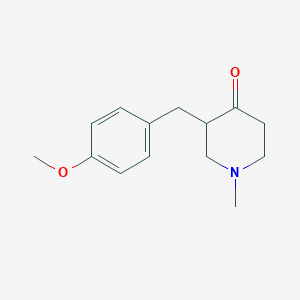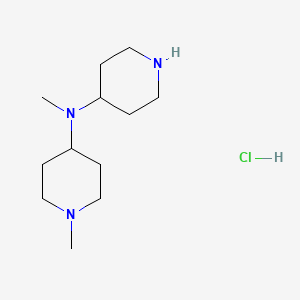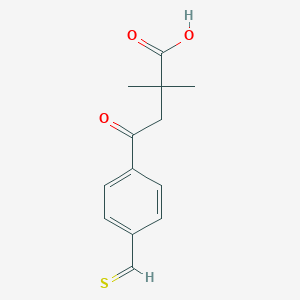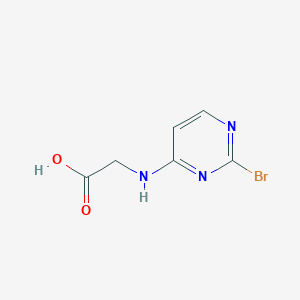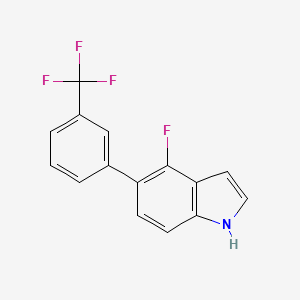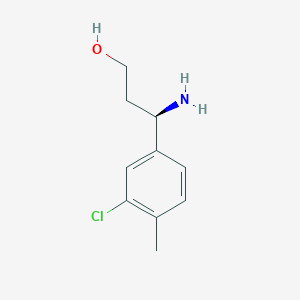
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. The stereochemistry at the third carbon atom is crucial for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 3-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reactions.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-one.
Reduction: Formation of (3R)-3-methyl-3-(3-chloro-4-methylphenyl)propan-1-ol.
Substitution: Formation of (3R)-3-amino-3-(3-aminophenyl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may influence pathways related to neurotransmission, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
3-amino-3-(4-methylphenyl)propan-1-ol: A similar compound without the chlorine substituent.
Uniqueness
The uniqueness of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol lies in its specific stereochemistry, which imparts distinct biological activity and interactions compared to its enantiomer and other similar compounds. The presence of the chlorine atom on the phenyl ring also contributes to its unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
ZZZAVFSNDMGSOF-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H](CCO)N)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CCO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


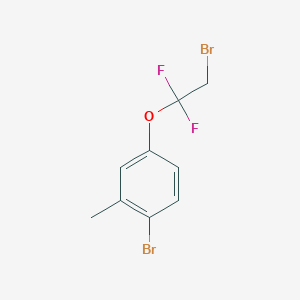


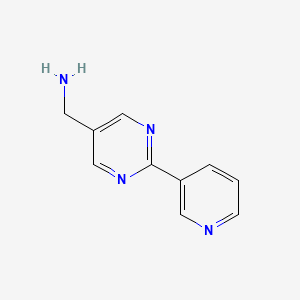

![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
